molecular formula C7H8N4O2 B13670900 4-Methyl-5-nitropicolinimidamide

4-Methyl-5-nitropicolinimidamide

Cat. No.: B13670900
M. Wt: 180.16 g/mol
InChI Key: IHNRJEWDKLBZAA-UHFFFAOYSA-N
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Description

4-Methyl-5-nitropicolinimidamide is a heterocyclic compound derived from picolinamide, featuring a pyridine backbone substituted with a methyl group at position 4, a nitro group at position 5, and an imidamide functional group (NH$_2$-C=N-). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

4-methyl-5-nitropyridine-2-carboximidamide

InChI

InChI=1S/C7H8N4O2/c1-4-2-5(7(8)9)10-3-6(4)11(12)13/h2-3H,1H3,(H3,8,9)

InChI Key

IHNRJEWDKLBZAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinimidamide typically involves the nitration of 4-methylpicolinimidamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitropicolinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-5-nitropicolinimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropicolinimidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Published Literature ()

Key structural analogs include:

4-(4-Aminophenoxy)-N-methylpicolinamide (4): Differs in the substitution pattern, featuring an aminophenoxy group instead of the nitro and methyl groups on the pyridine ring.

4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7): Shares a nitro group but positions it on a phenoxy substituent rather than the pyridine core. The fluorine atom introduces additional electronegativity, which may enhance stability or influence binding interactions in biological systems .

Complex Heterocyclic Derivatives from Patent Literature ()

Patent compounds such as 4-fluoro-N-(3-((4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-yloxy)methyl)cyclobutyl)-N-methylaniline feature indole and quinazoline moieties linked via oxygen bridges. Unlike 4-Methyl-5-nitropicolinimidamide, these compounds exhibit extended π-conjugation and larger molecular weights (>500 g/mol), which could impact solubility and pharmacokinetic profiles .

Comparative Data Table

Property This compound 4-(4-Aminophenoxy)-N-methylpicolinamide (4) 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) Patent Compound (Example)
Molecular Formula C$7$H$8$N$4$O$2$ C${13}$H${13}$N$3$O$2$ C${13}$H${10}$FN$3$O$4$ C${30}$H${27}$F$2$N$5$O$_3$
Key Substituents 4-Me, 5-NO$_2$, imidamide 4-(4-NH$_2$-phenoxy), N-Me amide 2-F, 4-NO$_2$-phenoxy, N-Me amide Indole-quinazoline hybrid
Synthesis Conditions Reflux in chlorobenzene (inferred) Reflux, K$2$CO$3$ wash 30 h reflux, chlorobenzene Multi-step coupling (undisclosed)
Electron Effects Strong EWG (NO$_2$) Moderate (NH$_2$) Strong (NO$_2$, F) Variable (depends on substituents)

Research Findings and Implications

  • Reactivity: The nitro group in this compound likely activates the pyridine ring for electrophilic substitution at position 3 or deactivates it at position 5, contrasting with compound 4, where the aminophenoxy group directs reactivity to ortho/para positions .
  • Stability : The imidamide group in this compound may confer greater hydrolytic stability compared to amide analogs like compound 4, though this requires experimental validation.

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